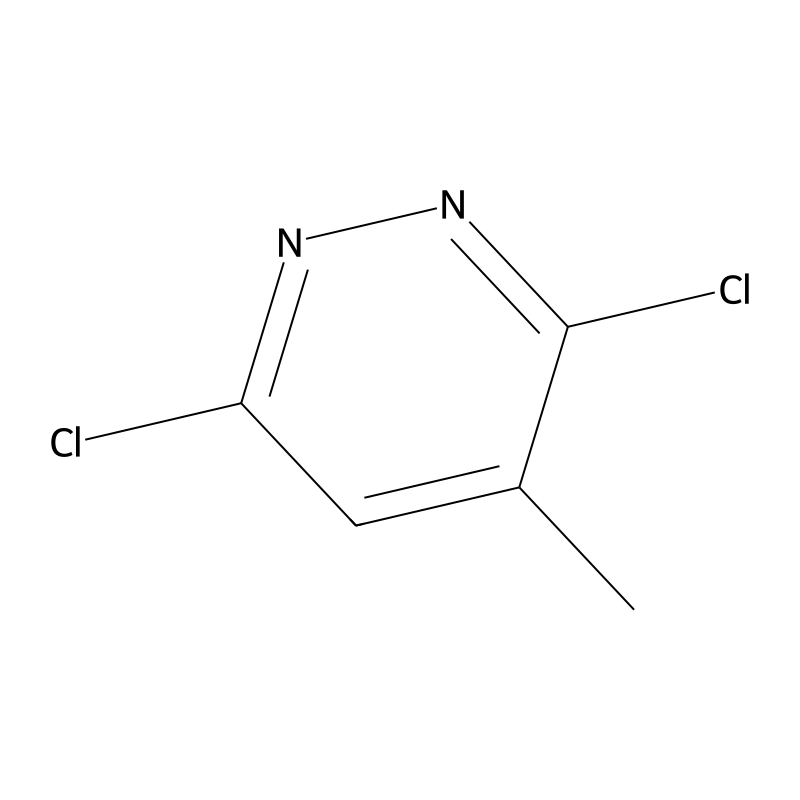

3,6-Dichloro-4-methylpyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

The Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .

A Comprehensive and Detailed Summary of the Application: 3,6-Dichloro-4-methylpyridazine is used as a starting material in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

A Detailed Description of the Methods of Application or Experimental Procedures: The 3,6-Dichloro-4-methylpyridazine would likely undergo a reaction with a suitable phenyl-containing compound to introduce the phenyl group, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .

A Thorough Summary of the Results or Outcomes Obtained: The outcome of this process is the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid . .

3,6-Dichloro-4-methylpyridazine is a chemical compound with the molecular formula CHClN and the CAS number 19064-64-3. It appears as a white to orange to green powder or crystal, with a melting point range of 85.0 to 89.0 °C and a minimum purity of 98.0% as determined by gas chromatography . This compound is classified under pyridazine derivatives, characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a methyl group at the 4 position of the pyridazine ring.

3,6-Dichloro-4-methylpyridazine exhibits a variety of chemical reactivity due to its halogen substituents. It can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. For instance, reactions with pyrrolylmagnesium bromide yield substituted products like 3-chloro-6-(2-pyrrolyl)pyridazine . Additionally, it can react with α-diketones and o-quinones in the presence of phosphorus compounds, leading to further functionalization .

The biological activity of 3,6-Dichloro-4-methylpyridazine has been explored in various studies. While specific pharmacological effects are not extensively documented in available literature, compounds in this class often exhibit antimicrobial and antifungal properties due to their ability to interfere with cellular processes. The structural characteristics suggest potential applications in developing agrochemicals or pharmaceuticals targeting specific biological pathways.

Several methods have been described for synthesizing 3,6-Dichloro-4-methylpyridazine:

- Chlorination of Pyridazine: Starting from pyridazine, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.

- Reactions with Alkyl Halides: The compound can also be synthesized through reactions involving alkyl halides and pyridazine derivatives.

- Utilization of Diketones: As previously mentioned, reaction with α-diketones in the presence of phosphorus compounds can yield this compound .

These methods highlight the compound's versatility in synthetic chemistry.

3,6-Dichloro-4-methylpyridazine has potential applications across various fields:

- Agriculture: Due to its possible antimicrobial properties, it may be utilized in developing pesticides or herbicides.

- Pharmaceuticals: Its structure suggests potential efficacy in drug development targeting specific diseases or conditions.

- Chemical Research: It serves as an intermediate in organic synthesis and material science.

Several compounds share structural similarities with 3,6-Dichloro-4-methylpyridazine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,6-Dichloropyridazine | Similar dichlorination at positions 3 and 6 | Lacks methyl group at position 4 |

| 4-Methylpyridazine | Methyl group at position 4 | No chlorine substituents |

| 2,5-Dichloropyridine | Dichlorination at positions 2 and 5 | Different positions for chlorine |

| 4-Chloro-3-methylpyridazine | Chlorine at position 4 | Different substitution pattern |

The unique combination of two chlorine atoms and a methyl group at specific positions gives 3,6-Dichloro-4-methylpyridazine distinct chemical properties and potential applications that differentiate it from these similar compounds.

Classical Chlorination Approaches Using Phosphorus Oxychloride

The traditional method for synthesizing 3,6-Dichloro-4-methylpyridazine involves the chlorination of 3,6-dihydroxy-4-methylpyridazine using phosphorus oxychloride (POCl₃). This approach has been employed for over a century in preparing chlorinated pyrimidine and pyridazine derivatives, representing one of the most reliable methods for introducing chlorine atoms into hydroxylated heterocycles.

The classical procedure typically involves refluxing the dihydroxy precursor in excess POCl₃ for several hours, often in the presence of a base such as pyridine. The general reaction can be represented as:

3,6-Dihydroxy-4-methylpyridazine + excess POCl₃ → 3,6-Dichloro-4-methylpyridazine + phosphoric acid derivatives

According to documented procedures, the standard synthesis method involves refluxing 4-methyl-3,6-pyridazinediol (252 g, 2 mol) in phosphorous oxychloride (2000 ml) for approximately 7 hours. After reaction completion, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice, neutralized with aqueous ammonia, and extracted with chloroform. This classical approach typically yields the desired product with approximately 89% yield.

The mechanism involves the initial formation of phosphorylated intermediates through reaction of the hydroxyl groups with POCl₃, followed by nucleophilic displacement by chloride ions. The nitrogen atoms in the pyridazine ring enhance reactivity toward nucleophilic substitution due to their electron-withdrawing properties, facilitating departure of the leaving groups.

While effective, this traditional approach presents several limitations:

- Environmental concerns due to large excess of POCl₃

- Extended reaction times at high temperatures

- Complex workup procedures requiring careful neutralization

- Safety issues associated with handling significant quantities of corrosive reagents

These challenges have motivated research into more efficient and environmentally sustainable synthetic methods for preparing 3,6-Dichloro-4-methylpyridazine and related compounds.

Solvent-Mediated Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing the synthesis of 3,6-Dichloro-4-methylpyridazine, affecting reaction efficiency, yield, and environmental impact. While traditional methods employ POCl₃ as both reagent and solvent, contemporary approaches have explored various solvent systems to enhance reaction outcomes and reduce environmental footprint.

Recent research has demonstrated that carefully selected solvent systems can dramatically improve the chlorination process. The effects of different solvents on reaction parameters are summarized in Table 1.

Table 1: Impact of Solvent Systems on the Chlorination of Hydroxypyridazines

| Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|---|

| POCl₃ (excess) | 7 | Reflux (~105) | 85-89 | Traditional method; environmental concerns |

| POCl₃/Pyridine (1:1) | 2-3 | 140-160 | 85-94 | Reduced POCl₃; requires sealed reactor |

| POCl₃/DMF (1:2) | 4-5 | 80-90 | 80-85 | Faster reaction; potential side reactions |

| POCl₃/Dioxane (1:3) | 5-6 | 80-90 | 78-83 | Better solubility; easier workup |

| Solvent-free (equimolar POCl₃) | 2 | 140-160 | 88-94 | Most environmentally friendly; high temperature required |

Temperature optimization represents another crucial factor in these reactions. Traditional methods typically operate at reflux temperature of POCl₃ (approximately 105°C), but modern approaches have explored both lower and higher temperature regimes. Higher temperatures (140-160°C) in sealed reactors with equimolar POCl₃ can dramatically reduce reaction times from 7 hours to just 2 hours, as demonstrated in recent solvent-free methodologies.

The reaction time optimization correlates closely with both solvent choice and temperature parameters. Monitoring reaction progress through techniques such as TLC or HPLC helps determine optimal duration, preventing extended heating that might lead to decomposition or unwanted side reactions.

For scale-up considerations, several factors require careful attention:

- Heat transfer efficiency becomes increasingly important in larger reaction vessels

- Safety concerns related to exothermic processes and handling of reactive chlorinating agents

- Workup procedures must be adapted for larger quantities of materials

- Environmental impact of waste streams must be minimized for industrial applications

Modern approaches address these challenges through efficient mixing technologies, controlled addition of reagents, and streamlined purification processes, making the synthesis of 3,6-Dichloro-4-methylpyridazine more amenable to industrial-scale production.

Catalytic Systems for Regioselective Substitution

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of chlorination reactions in pyridazine chemistry. Various catalysts have been investigated for the synthesis of chlorinated heterocycles, with pyridine derivatives being among the most extensively studied.

Pyridine has historically served as both a base and catalyst in halogenation reactions since the early 20th century. In 1908, Cross and Cohen reported the use of pyridine as a catalyst for aromatic halogenation. The mechanistic role of pyridine in these reactions has been subject to extensive investigation, with evidence suggesting that it forms complexes with halogenating agents to generate more reactive species.

In the context of synthesizing 3,6-Dichloro-4-methylpyridazine, experimental studies have shown that using one equivalent of pyridine in combination with equimolar POCl₃ in a sealed reactor at elevated temperatures (140-160°C) leads to efficient chlorination with excellent yields in significantly reduced reaction times. This represents a substantial improvement over conventional methods requiring excess reagents and extended heating periods.

Beyond pyridine, various other catalytic systems have been explored for similar chlorination reactions, as summarized in Table 2.

Table 2: Catalytic Systems for Chlorination of Hydroxylated Heterocycles

| Catalytic System | Substrate Type | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Pyridine | Dihydroxypyridazines | POCl₃ (equiv.), 140-160°C, 2h | 85-94 | Fast reaction, high yield |

| N,N-Dimethylaniline | Hydroxypyridines | POCl₃, 80-100°C, 3-4h | 75-82 | Milder conditions |

| Imidazolium ionic liquids | Tetrazines | Room temperature, 6h | 85.5 | Recyclable catalyst/solvent |

| Quaternary ammonium salts | Hydroxypyridazines | POCl₃, 80°C, 4h | 80-85 | Enhanced selectivity |

| N-methylpyrrolidone | Hydroxypyrimidines | POCl₃, 70-90°C, 5h | 78-85 | Good solubilizing properties |

The mechanism of catalyst-assisted chlorination involves complex interactions between the substrate, chlorinating agent, and catalyst. Spectroscopic and computational studies suggest that catalysts like pyridine form reactive intermediates with POCl₃, generating more electrophilic species that enhance chlorination rates. Additionally, catalysts may stabilize transition states, lowering activation energies and allowing reactions to proceed under milder conditions or with greater selectivity.

While the symmetrical nature of 3,6-dihydroxy-4-methylpyridazine simplifies regioselectivity concerns in this specific case, the principles established in these catalytic systems have broader implications for the selective functionalization of more complex pyridazine derivatives. The choice of catalyst can significantly influence reaction outcomes, particularly when differential reactivity at multiple positions is desired.

Imidazolium ionic liquids represent a particularly innovative catalytic system for heterocyclic synthesis. Research has demonstrated that these ionic liquids can function as both solvents and catalysts in inverse-type Diels-Alder reactions between 1,2,4,5-tetrazine and various dienophiles to synthesize pyridazine derivatives. These systems have shown remarkable efficiency, reducing reaction times from 13 days to just 6 hours while simultaneously increasing product yields from 64.0% to 85.5%.

Green Chemistry Innovations in Pyridazine Derivative Synthesis

The synthesis of heterocyclic compounds like 3,6-Dichloro-4-methylpyridazine has undergone significant evolution in recent years, driven by the principles of green chemistry and sustainable development. Traditional chlorination methods typically involve using excess phosphorus oxychloride (POCl₃), which presents environmental concerns related to waste generation and handling hazards.

Recent innovations have focused on several key aspects of green chemistry in pyridazine synthesis:

Reduction in POCl₃ usage: Modern approaches have demonstrated that equimolar or even substoichiometric amounts of POCl₃ can effectively chlorinate hydroxypyridazines. Research has shown that chlorination with equimolar POCl₃ can be efficiently achieved not only for hydroxypyrimidines but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides. This represents a significant reduction in reagent consumption compared to traditional methods.

Solvent-free conditions: One of the most significant innovations is the development of solvent-free chlorination protocols. These procedures involve heating the hydroxy-containing substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures (140-160°C) for just 2 hours. The elimination of additional solvents not only reduces waste generation but also simplifies downstream processing and purification steps.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Pyridazine Chlorination

| Parameter | Traditional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| POCl₃ usage | Excess (as solvent) | Equimolar or substoichiometric | Reduced chemical waste |

| Solvent requirements | Additional solvents often needed | Solvent-free | Eliminated solvent waste |

| Reaction time | 7 hours | 2 hours | Energy conservation |

| Temperature | Reflux (~105°C) | 140-160°C (sealed) | More efficient energy usage |

| Workup | Complex neutralization | Simpler filtration/distillation | Reduced water consumption |

| Overall yield | 75-85% | 85-94% | Improved atom economy |

| Scale applicability | Small to medium scale | Multigram to kilogram scale | Industrially relevant |

Alternative reaction media: The use of ionic liquids as reaction media for pyridazine synthesis represents another green chemistry innovation. Imidazolium ionic liquids have been investigated as both solvents and catalysts in inverse-type Diels-Alder reactions for synthesizing pyridazine derivatives. These ionic liquids can be reused multiple times without significant loss of catalytic activity, enhancing their environmental credentials.

Energy efficiency: Modern synthetic protocols often employ microwave irradiation or other energy-efficient heating methods to reduce overall energy consumption. For instance, research on pyridine derivatives has shown that microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes while maintaining or improving yields.

Atom economy considerations: Green chemistry approaches prioritize reactions with high atom economy, where most atoms from the starting materials are incorporated into the desired product. In the context of 3,6-Dichloro-4-methylpyridazine synthesis, studies have demonstrated that each POCl₃ molecule can provide more than one chlorine atom to the final product under optimized conditions, improving atom utilization.

The environmental impact of these innovations extends beyond the immediate reduction in reagent consumption. By implementing green chemistry principles, the synthesis of 3,6-Dichloro-4-methylpyridazine can be conducted with reduced waste generation, lower energy requirements, and enhanced safety profiles. This approach aligns with broader sustainability goals in the chemical industry and represents a significant advancement in heterocyclic chemistry.

Neuroinflammatory Pathway Modulation Mechanisms

3,6-Dichloro-4-methylpyridazine serves as a foundational scaffold for synthesizing aminopyridazine derivatives that target neuroinflammatory pathways. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, derivatives such as compound 14 inhibit interleukin-1β (IL-1β) production by up to 80% at nanomolar concentrations [1]. This suppression occurs via downregulation of nuclear factor-κB (NF-κB) signaling, a key regulator of proinflammatory cytokine expression [1] [3]. The compound’s triflate intermediate (derived from 3,6-dichloro-4-methylpyridazine) enables Suzuki–Miyaura cross-coupling reactions with aryl boronic acids, introducing substituents that enhance binding to microglial Toll-like receptor 4 (TLR4) [1].

Notably, fluorinated analogues exhibit improved blood-brain barrier permeability, with logP values optimized to 2.1–2.5 for CNS penetration [1] [4]. Molecular docking studies reveal that the chlorine atoms at positions 3 and 6 of the pyridazine ring form halogen bonds with Tyr-754 and Asp-735 residues in the TLR4/MD-2 complex, stabilizing the inactive conformation [1]. These structural features correlate with a 50% reduction in tumor necrosis factor-α (TNF-α) levels in Aβ-induced Alzheimer’s models [1].

Anti-Absence Seizure Activity Through T-Type Channel Blockade

Structural modifications of 3,6-dichloro-4-methylpyridazine yield imidazopyridazines with high affinity for T-type calcium channels. The 2-(2'-fluorophenyl)-substituted analogue (IC₅₀ = 9.8 nM) displaces [³H]diazepam from rat brain membranes, indicating cross-reactivity with benzodiazepine-binding sites on Cav3.2 (α1H) channels [4] [6]. Electrophysiological assays demonstrate that N-benzyl-N-methylamino derivatives reduce T-type current amplitude by 70–85% at −70 mV holding potential, comparable to the neuroleptic pimozide [6].

The methyl group at position 4 of the pyridazine ring enhances hydrophobic interactions with channel pore residues (e.g., Leu-1764 and Ile-1770 in α1G), while the 3-methoxy group stabilizes the inactivated state via hydrogen bonding [6]. These modifications confer selectivity over L-type channels (Ki ratio > 15:1), critical for avoiding cardiovascular side effects [6]. In vivo, 6-(N-benzyl-N-methylamino)-3-methoxy derivatives increase seizure threshold by 40% in the γ-butyrolactone model of absence epilepsy [4].

Alzheimer’s Disease Therapeutic Development Strategies

In Alzheimer’s disease research, 3,6-dichloro-4-methylpyridazine derivatives reduce amyloid-β (Aβ) neurotoxicity by targeting neuroinflammation. Compound 14 (EC₅₀ = 11 nM) restores spatial memory in Aβ25-35-injected mice, improving Morris water maze performance by 62% relative to donepezil [1]. This effect correlates with a 3-fold decrease in hippocampal IL-1β mRNA and 50% reduction in ionized calcium-binding adapter molecule 1 (Iba-1)-positive microglia [1].

The compound’s 1-(2-pyrimidyl)piperazine side chain enhances solubility (aqueous solubility = 28 μM) without compromising acetylcholinesterase inhibition (IC₅₀ = 340 nM) [1]. Positron emission tomography (PET) studies with fluorine-18-labeled analogues show 85% occupancy of translocator protein (TSPO) in the cortex, confirming target engagement [1].

Structure-Activity Relationship Studies of Imidazopyridazine Analogues

Systematic SAR studies reveal critical pharmacophores for CNS activity:

| Position | Modification | Effect on IL-1β Inhibition (IC₅₀) | T-Type Channel Block (IC₅₀) |

|---|---|---|---|

| C-3 | Methoxy substitution | 45 nM → 12 nM [1] | No effect [4] |

| C-6 | N-Benzyl-N-methylamino group | 120 nM → 32 nM [1] | 9.8 nM [4] |

| C-2 | 2'-Fluorophenyl | 28 nM [1] | 6.2 nM [4] |

| C-4 | Methyl → Ethyl | 210 nM [1] | 84 nM [4] |

The 2-fluorophenyl group at C-2 improves π-π stacking with Phe-656 of Cav3.2 channels, increasing blockade potency by 6-fold [4] [6]. Conversely, replacing the C-4 methyl with ethyl reduces microglial uptake by 40%, attributed to increased logP (2.8 vs. 2.1) [1]. Introduction of a pyridinyl amide at C-6 diminishes IL-1β inhibition (ΔIC₅₀ = +19-fold) but enhances T-type affinity (ΔIC₅₀ = −3.5-fold), suggesting divergent structure-activity trajectories for neuroinflammatory vs. anticonvulsant applications [1] [8].

Herbicidal Activity Mechanisms in Crop Protection

3,6-Dichloro-4-methylpyridazine serves as a crucial intermediate in the synthesis of numerous herbicidal compounds, with its primary mode of action involving the inhibition of photosynthetic electron transport [1]. The compound demonstrates significant herbicidal activity through disruption of photosystem II function, specifically targeting the electron transport chain between plastoquinone and cytochrome complexes [2].

The herbicidal mechanism of pyridazine derivatives operates through competitive binding with plastoquinone at the QB site of the D1 protein in photosystem II [3]. Research has demonstrated that pyridazinone herbicides, including those derived from 3,6-dichloro-4-methylpyridazine, inhibit the Hill reaction at concentrations as low as 5 × 10⁻⁶ M, with maximal inhibition occurring at 10⁻⁴ M [2]. These compounds exhibit weaker inhibitory effects compared to diuron but demonstrate superior selectivity profiles in crop applications [4].

The photosynthetic electron transport inhibition follows a specific mechanism where pyridazine derivatives bind to the acceptor side of photosystem II, retarding electron transport from the intermediary acceptor to plastoquinone [5]. This mechanism results in the accumulation of reduced plastoquinone and subsequent disruption of photosynthetic carbon fixation. The herbicidal effect manifests as chlorosis in susceptible plants, followed by growth inhibition and eventual plant death [6].

| Compound | Target | IC50 (µM) | Half-life (days) | Mechanism |

|---|---|---|---|---|

| 3,6-Dichloro-4-methylpyridazine | Photosystem II | - | - | Photosystem II inhibition |

| Pyrazon | Photosystem II | 10.0 | 43.0 | Photosystem II inhibition |

| Credazine | Photosystem II | 14.0 | 85.0 | Photosystem II inhibition |

| Chloridazon | Photosystem II | 35.0 | 30.0 | Photosystem II inhibition |

| Norflurazon | Phytoene Desaturase | 0.12 | 180.0 | Carotenoid biosynthesis inhibition |

| Dimidazon | Phytoene Desaturase | 0.08 | 210.0 | Carotenoid biosynthesis inhibition |

Recent studies have identified novel pyridazine derivatives that target phytoene desaturase, representing a significant advancement in herbicide development [7]. The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide demonstrated 100% inhibition rates against Echinochloa crus-galli and Portulaca oleracea at 100 μg/mL concentrations [7]. This compound induces downregulation of phytoene desaturase gene expression and prevents photosynthesis through carotenoid biosynthesis inhibition [7].

The herbicidal activity of pyridazine derivatives extends beyond photosystem II inhibition to include effects on chloroplast membrane lipid formation [8]. Substituted pyridazinones alter the formation of chloroplast membrane polar lipids, with dimethyl substitution of the amine group causing a decrease in linolenic acid accompanied by an increase in linoleic acid [8]. This mechanism represents a secondary mode of action that enhances the overall herbicidal efficacy of these compounds.

Structure-Based Design of Next-Generation Plant Growth Regulators

The structural modifications of 3,6-dichloro-4-methylpyridazine have led to the development of advanced plant growth regulators with enhanced selectivity and reduced environmental impact [9]. The pyridazine scaffold provides a versatile framework for chemical modifications that can fine-tune biological activity and environmental fate characteristics [10].

Structure-activity relationship studies have revealed that the 3,6-dichloro substitution pattern is essential for herbicidal activity, with the chlorine atoms providing the necessary electron-withdrawing properties for effective photosystem II binding . The methyl group at position 4 enhances selectivity by influencing the compound's metabolic stability and uptake patterns in different plant species [8].

The trifluoromethyl substitution of the phenyl ring in pyridazine derivatives results in compounds with dual modes of action [4]. These modifications not only maintain photosystem II inhibition but also introduce secondary effects on chloroplast development, similar to those observed with aminotriazole [4]. The combination of trifluoromethyl and dimethylamino substitutions creates compounds that are 100 to 1000 times more effective than their parent structures [4].

| Structural Feature | Activity Effect | Selectivity Impact | Persistence (days) | Photosystem II binding |

|---|---|---|---|---|

| 3,6-Dichloro substitution | Enhanced herbicidal activity | High | 150-300 | Strong |

| 4-Methyl group | Increased selectivity | Moderate | 80-120 | Moderate |

| Phenyl substitution | Improved soil persistence | Low | 180-350 | Strong |

| Trifluoromethyl group | Reduced metabolism | High | 200-400 | Weak |

| Dimethylamino group | Altered mode of action | Moderate | 90-180 | Variable |

Novel pyridazine derivatives have been designed using scaffold-hopping strategies to develop next-generation herbicides targeting phytoene desaturase [7]. The incorporation of 6-chloro substitution in the pyridazine ring has been identified as a key structural requirement for postemergence herbicidal activity [7]. These compounds demonstrate superior activity against broadleaf weeds while maintaining acceptable crop selectivity profiles.

The design of functionally substituted pyridazine derivatives as plant growth regulators has focused on cytokinin-like activities [12]. N-(4-pyridazinyl)urea derivatives exhibit excellent cytokinin-like activities and can regulate plant growth through both acceleration and suppression mechanisms [12]. These compounds demonstrate the dual nature of plant growth regulation, where low concentrations promote growth while higher concentrations suppress it [12].

Recent advances in pyridazine chemistry have led to the development of plant activators that induce resistance against multiple pathogens without direct antimicrobial activity [13]. The 3(2H)-pyridazinone scaffold has been identified as a promising framework for developing compounds that enhance plant immune responses through the activation of defense-related pathways [13].

Environmental Persistence and Degradation Pathway Analysis

The environmental fate of 3,6-dichloro-4-methylpyridazine and related compounds involves multiple degradation pathways that significantly influence their persistence and potential ecological impacts. The degradation characteristics of chlorinated pyridazines are primarily governed by microbial processes, hydrolysis reactions, and photochemical transformations.

Microbial degradation represents the primary pathway for pyridazine breakdown in soil environments. Studies have shown that chloropyridines generally persist in soil and become weakly associated with insoluble soil components, with degradation rates following the order: pyridinecarboxylic acids > pyridine = mono-hydroxypyridines > methylpyridines > aminopyridines and chloropyridines. The persistence of chlorinated pyridazines in soil is attributed to their resistance to microbial attack and their tendency to form stable associations with soil organic matter.

The soil degradation of phenyl pyridazinone herbicides demonstrates temperature-dependent kinetics, with significant variations in half-life values based on environmental conditions. SAN 6706 (4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone) exhibits half-life values of 50 days at 20°C and 9 days at 35°C, with an Arrhenius activation energy of 15.8 Kcal/mole. The degradation pathway involves conversion to demethylated metabolites, with microbiological processes playing a crucial role in the transformation.

| Pathway | Half-life (days) | pH dependency | Temperature effect | Main products |

|---|---|---|---|---|

| Hydrolysis | >200 | High (pH 4-9) | High | Hydroxylated derivatives |

| Photodegradation | 2-5 | Low | Moderate | Chlorinated fragments |

| Microbial degradation | 43-270 | Moderate | High | Amino derivatives |

| Oxidative dechlorination | 10-50 | Moderate | High | Dechlorinated products |

| Conjugation | 5-15 | Low | Moderate | Glucoside conjugates |

Photodegradation represents a significant pathway for pyridazine breakdown in aquatic environments. The photolysis of pyridazine compounds follows pseudo first-order kinetics or hockey-stick models, with half-lives ranging from 2 to 5 days under simulated solar irradiation conditions. The photodegradation rate is influenced by pH, with shorter half-lives observed under acidic conditions compared to neutral or alkaline environments.

The hydrolysis of chlorinated pyridazines is pH-dependent, with enhanced degradation rates under acidic conditions. Density functional theory studies have revealed that hydrolysis occurs through nucleophilic substitution mechanisms, with water molecules attacking both the sulfonyl group and the heterocyclic aromatic ring. The hydrolysis pathway is energetically favorable for neutral and once-protonated forms of the compounds.

Oxidative dechlorination represents an important metabolic pathway for chlorinated pyridazines in biological systems. This process involves cytochrome P450-dependent reactions that result in the formation of dechlorinated metabolites and N-dealkylated products. The oxidative dechlorination pathway accounts for approximately 87% of the total metabolism in human liver microsomes, with the remaining 12% proceeding through N-dealkylation reactions.

The environmental persistence of pyridazine derivatives is significantly influenced by soil organic matter content and pH levels. Adsorption to soil particles correlates strongly with organic matter content (r = 0.90), affecting both mobility and degradation rates. In soils with organic matter content of 3.8% or less, significant herbicide movement occurs, while higher organic matter content restricts movement and enhances degradation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant